2-Chloroimidazo[1,2-A]pyrimidine
Overview
Description
2-Chloroimidazo[1,2-a]pyrimidine is a heterocyclic compound that is part of a broader class of imidazo[1,2-a]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design. The chloro group at the 2-position on the imidazo[1,2-a]pyrimidine ring system provides a reactive site for further chemical modifications, which can be exploited in the synthesis of various derivatives with enhanced or specific pharmacological properties.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine derivatives can be achieved through various methods. One efficient approach involves the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine at the 3-position with aryl bromides, providing a one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle . Another method utilizes thiamine hydrochloride (VB1) as a catalyst for the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in a water medium, highlighting the use of water as an environmentally benign solvent .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fused imidazole and pyrimidine ring system. The chloro substituent at the 2-position is a key functional group that influences the reactivity and subsequent chemical transformations of the molecule. The structure of related compounds has been elucidated using various spectroscopic techniques, including NMR and 2D-NMR experiments .
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions due to the presence of both the imidazole ring and the chloro substituent. For instance, sequential functionalization of 2,4-dichloropyrimidine has been described, leading to the synthesis of 4-aryl-5-pyrimidinylimidazoles, which are medicinally important . Additionally, iodine-promoted synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media has been reported, showcasing environmentally sustainable approaches to synthesizing imidazo[1,2-a]pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by the heterocyclic core and the substituents attached to it. These properties are crucial for determining the compound's solubility, stability, and suitability for use in various applications, including medicinal chemistry and material science. For example, pyrido[1,2-a]benzimidazoles, which share a similar heterocyclic framework, have been noted for their solubility and DNA intercalation properties .
Scientific Research Applications
Synthesis of Sulfonylurea Herbicides
2-Chloroimidazo[1,2-a]pyrimidine serves as an intermediate in the synthesis of sulfonylurea herbicides, such as imazosulfuron and its derivatives. Through a series of chemical reactions involving chlorosulfonation, ammonolysis, condensation, and addition reactions, these herbicides are produced, demonstrating the compound's role in the development of agricultural chemicals (Shi Gui-zhe, 2015).
Antibacterial Activity
Research indicates that this compound derivatives possess antibacterial properties. A study synthesized new fused pyrazolopyrimidin derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, finding that some compounds exhibited high inhibition activity (E. H. Zimam, 2014).
Green Chemistry Synthesis
The compound has been used in green chemistry for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This method highlights the use of thiamine hydrochloride as a catalyst and water as a solvent, emphasizing environmentally friendly chemical processes (Jun-hua Liu, Min Lei, Lihong Hu, 2012).
Synthesis and Structural Analysis
This compound is also key in synthesizing complex molecules like 2-(1H-indol-1-yl)-6-ferrocenyl-4-(2-chloroimidazo[1,2-a]pyridin-3-yl)pyrimidine. These compounds exhibit intramolecular charge transfer, making them interesting for studies in molecular electronics and photonics (A. D. Antuf’eva et al., 2018).
Environmental Impact and Degradation
Studies on the degradation of imazosulfuron, a compound derived from this compound, in soil have provided insights into its environmental fate. The degradation pathways and half-life under different conditions (aerobic and anaerobic) have been explored, offering vital information for assessing the environmental impact of such chemicals (P. Morrica et al., 2001).
Mechanism of Action
Target of Action
2-Chloroimidazo[1,2-A]pyrimidine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the biological components involved in the pathogenesis of these diseases.
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets and cause changes that inhibit the growth of the disease-causing organisms . The specific interactions between this compound and its targets are subject to ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its anti-TB activity. A study has shown that imidazo[1,2-a]pyridines and -pyrimidines can target essential, conserved cellular processes . .
Pharmacokinetics
It is known that the physicochemical and medicinal properties of imidazo[1,2-a]pyridine derivatives can lead to favorable pharmacokinetics .
Result of Action
The result of the action of this compound is likely the inhibition of the growth of MDR-TB and XDR-TB . This is achieved through its interaction with its targets and the subsequent changes it induces .
Biochemical Analysis
Biochemical Properties
2-Chloroimidazo[1,2-A]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function . These interactions are critical for understanding the compound’s potential therapeutic effects and its mechanism of action.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites . These cellular effects are essential for understanding the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are crucial for understanding how the compound exerts its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound has been observed to affect cellular processes such as proliferation, differentiation, and apoptosis . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s activity changes significantly at certain dosage levels . Additionally, high doses of the compound have been associated with toxicity, including liver and kidney damage. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYOHSQSRDINGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301721 | |
Record name | 2-Chloroimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
189115-89-7 | |
Record name | 2-Chloroimidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189115-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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